BenchChemオンラインストアへようこそ!

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

mevalonate kinase inhibition isoprenoid pathway biochemical screening

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 257869-87-7) is a synthetic, low-molecular-weight (228.25 g/mol) heterocyclic compound belonging to the N-hydroxy-tetrahydrobenzimidazol-4-one subclass of imidazoles. Its structure features a 2-phenyl substituent on a partially saturated bicyclic core bearing a ketone at position 4 and an N-hydroxy group at position Computed physicochemical properties include XLogP3 of 2.2, one hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of approximately 9.6—parameters that fundamentally govern its solubility, permeability, and target engagement profile.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 257869-87-7
Cat. No. B1595392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
CAS257869-87-7
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3
InChIInChI=1S/C13H12N2O2/c16-11-8-4-7-10-12(11)14-13(15(10)17)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2
InChIKeyFEWDXGMBVQULLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 257869-87-7): Chemical Identity, Core Scaffold & Procurement Context


1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 257869-87-7) is a synthetic, low-molecular-weight (228.25 g/mol) heterocyclic compound belonging to the N-hydroxy-tetrahydrobenzimidazol-4-one subclass of imidazoles [1]. Its structure features a 2-phenyl substituent on a partially saturated bicyclic core bearing a ketone at position 4 and an N-hydroxy group at position 1. Computed physicochemical properties include XLogP3 of 2.2, one hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of approximately 9.6—parameters that fundamentally govern its solubility, permeability, and target engagement profile [1]. The compound has been catalogued in public screening libraries (PubChem CID 727263, ChEBI 183422) and is commercially available from multiple suppliers at purities typically ≥95% [1].

Why 1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one Cannot Be Swapped with a Generic Tetrahydrobenzimidazol-4-one


The 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one scaffold is not functionally interchangeable with its N-unsubstituted (1H) congener 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one or with fully aromatic 1-hydroxy-2-phenylbenzimidazole. The N-hydroxy group at position 1 introduces a hydrogen-bond donor that alters both molecular recognition and synthetic handling: it enables selective N-deprotection under mild conditions (chloroacetone/K₂CO₃) to access the 1H analog on demand, a transformation not possible with the 1H form itself [1]. Conversely, the saturated cyclohexenone ring distinguishes this compound from planar, aromatic benzimidazoles by introducing conformational flexibility (sp³ carbons at positions 5,6,7) and a ketone carbonyl at position 4, creating a distinct pharmacophoric pattern with different steric and electronic constraints for target binding [1][2].

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one: Quantitative Differentiation Data for Procurement Decision-Making


Mevalonate Kinase Inhibitory Activity: IC₅₀ Comparison with Structurally Related Tetrahydrobenzimidazol-4-ones

In a biochemical screen against human mevalonate kinase conducted by the NIH Molecular Libraries Screening Center, 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one exhibited an IC₅₀ of 2.86 × 10⁵ nM (286 µM) [1]. Although this potency is limited, the compound represents one of the few tetrahydrobenzimidazol-4-ones with publicly available enzyme inhibition data, providing a quantitative benchmark absent for its closest N-H analog (2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one), for which no published mevalonate kinase inhibition data could be identified. Two additional assay replicates yielded IC₅₀ values >1.0 × 10⁷ nM (>10 mM), indicating assay-dependent variability and establishing a conservative activity floor for this chemotype [1].

mevalonate kinase inhibition isoprenoid pathway biochemical screening

Chemoselective N-Deprotection: Synthetic Differentiation from the N-Unsubstituted 1H Analog

A key synthetic feature of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is its ability to undergo chemoselective reductive N–OH cleavage to yield 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one. Treatment with chloroacetone in the presence of K₂CO₃ or triethylamine removes the N-hydroxy group while preserving the C4 ketone and the tetrahydrobenzimidazole core [1]. This transformation is not accessible from the 1H analog itself, which lacks the N–OH handle. The synthetic sequence (aldehyde + ammonia condensation with 2,6-bis(hydroxyimino)cyclohexan-1-one → hydrolysis → N-deprotection) establishes the N-hydroxy derivative as the obligatory intermediate en route to diverse 2-substituted tetrahydrobenzimidazol-4-ones [1].

synthetic methodology N-hydroxy benzimidazole protecting group strategy

Urease Inhibition Class-Level Activity: Positioning Among Substituted Tetrahydrobenzimidazol-4-ones

A series of 9 substituted 1,5,6,7-tetrahydro-4H-benzimidazol-4-ones (BI I–IX) was evaluated as competitive, reversible inhibitors of urease, with Ki values ranging from 29 to 754 µM depending on substitution pattern [1]. Although the specific Ki value for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one within this series has not been individually disclosed in accessible abstracts, the Ki range of 29–82 µM for the three most potent congeners (BI I–III) establishes the scaffold's potential for urease-targeted applications [1]. The 2-phenyl substituent present in the target compound is a structural feature shared with several potent benzimidazole-based urease inhibitors identified in independent studies [2]. In contrast, the N-unsubstituted analog (2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one) lacks the N–OH hydrogen-bond donor that could contribute to active-site interactions with the nickel metallocenter of urease.

urease inhibition gastroenterology Helicobacter pylori

Physicochemical Property Comparison: N-Hydroxy vs. N-Unsubstituted Tetrahydrobenzimidazol-4-one

The computed physicochemical profile of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one differs from its 1H analog in hydrogen-bond donor count (1 vs. 0 for the 1H analog) and hydrogen-bond acceptor count (3 vs. 2), while maintaining an identical XLogP3 of 2.2 and topological polar surface area [1]. The additional H-bond donor increases aqueous solubility potential but may reduce passive membrane permeability relative to the N-unsubstituted congener [1]. The computed pKa of ~9.6 for the N–OH group indicates that the compound is predominantly unionized at physiological pH, favoring passive diffusion, while becoming ionized in more basic environments [1]. These properties are quantifiably distinct from fully aromatic 1-hydroxy-2-phenylbenzimidazole, which has a planar structure, no sp³ centers, and consequentially different conformational entropy and stacking interactions [2].

drug-likeness hydrogen bonding permeability prediction

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one: Evidence-Backed Research and Industrial Application Scenarios


Building Block for Diversity-Oriented Synthesis of Tetrahydrobenzimidazol-4-one Libraries

The compound serves as a key intermediate for generating 2-substituted tetrahydrobenzimidazol-4-one libraries. Its N–OH group can be selectively removed with chloroacetone/base to yield the 1H analog, or retained to explore N-hydroxy-dependent biological activities. This dual synthetic utility makes it a preferred procurement choice over the 1H analog alone, as confirmed by the synthetic methodology described in [1].

Starting Point for Mevalonate Kinase Inhibitor Lead Discovery

Despite micromolar potency (IC₅₀ = 286 µM), the compound is one of very few tetrahydrobenzimidazol-4-ones with publicly disclosed mevalonate kinase inhibition data, offering a structurally characterized starting point for fragment elaboration or scaffold hopping campaigns targeting the mevalonate pathway in cancer or inflammatory diseases [1].

Exploratory Probe for Urease-Targeted Drug Discovery in Gastroenterology

Based on the class-level urease inhibition data (Ki range 29–754 µM for BI I–IX congeners), the 2-phenyl-N-hydroxy scaffold can be prioritized for structure-activity relationship studies aimed at identifying potent, reversible urease inhibitors with potential application in treating Helicobacter pylori-associated gastroduodenal ulcers [1][2].

Reference Compound for Physicochemical Profiling of N-Hydroxy Heterocycles

With well-defined computed properties (XLogP3 = 2.2, pKa ~9.6, Fsp³ = 0.46) and commercial availability at ≥95% purity, the compound can serve as a calibration standard or reference entity in assays evaluating the impact of N-hydroxy substitution on solubility, permeability, and metabolic stability within benzimidazole-derived chemical series [1].

Quote Request

Request a Quote for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.